molecular formula C8H9N5O3 B1478988 5-(2-azidoacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097957-18-9

5-(2-azidoacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1478988
CAS No.: 2097957-18-9
M. Wt: 223.19 g/mol
InChI Key: KIOCWVQIZMLUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr Pyrrole Synthesis or similar method . The azidoacetyl group could potentially be introduced through a substitution reaction with an appropriate azide.


Chemical Reactions Analysis

The azide group is known for its high reactivity and can participate in various reactions, such as the Staudinger reaction or Click Chemistry . The pyrrole ring, being aromatic, is relatively stable but can undergo electrophilic substitution reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present. Generally, pyrroles are relatively stable compounds. The presence of the azide group could make the compound more reactive. Azides are also known to be explosive under certain conditions, so safety precautions would be necessary when handling this compound .

Properties

IUPAC Name

5-(2-azidoacetyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O3/c9-12-10-1-6(14)13-2-4-5(3-13)8(16)11-7(4)15/h4-5H,1-3H2,(H,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOCWVQIZMLUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C(=O)CN=[N+]=[N-])C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-azidoacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
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5-(2-azidoacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
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5-(2-azidoacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 4
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5-(2-azidoacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 5
5-(2-azidoacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 6
5-(2-azidoacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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